(2S)-(-)-1-Amino-3-phenoxy-2-propanol
Overview
Description
(2S)-(-)-1-Amino-3-phenoxy-2-propanol is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a phenoxy group, and a secondary alcohol. The stereochemistry of the compound is denoted by the (2S) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-(-)-1-Amino-3-phenoxy-2-propanol typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reduction of a corresponding ketone precursor using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as enzymatic resolution or asymmetric synthesis. These methods are designed to produce large quantities of the compound with high enantiomeric purity. The use of biocatalysts and optimized reaction conditions ensures efficient production while minimizing waste and by-products.
Chemical Reactions Analysis
Types of Reactions
(2S)-(-)-1-Amino-3-phenoxy-2-propanol undergoes various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Scientific Research Applications
(2S)-(-)-1-Amino-3-phenoxy-2-propanol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (2S)-(-)-1-Amino-3-phenoxy-2-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes or bind to receptors with high specificity, leading to various biological effects. The pathways involved may include modulation of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-amino-3-phenylpropane-1,1-diol
- (1R,2S)-2-Phenylcyclopropanaminium
- (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol
Uniqueness
Compared to similar compounds, (2S)-(-)-1-Amino-3-phenoxy-2-propanol stands out due to its unique combination of functional groups and stereochemistry. This uniqueness allows it to participate in specific reactions and interact with particular molecular targets, making it valuable in various applications.
Properties
IUPAC Name |
(2S)-1-amino-3-phenoxypropan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c10-6-8(11)7-12-9-4-2-1-3-5-9/h1-5,8,11H,6-7,10H2/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZEHWMUIAKALDN-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC[C@H](CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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